molecular formula C22H23NO4 B2644123 (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one CAS No. 869077-41-8

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one

Katalognummer: B2644123
CAS-Nummer: 869077-41-8
Molekulargewicht: 365.429
InChI-Schlüssel: NDDWOLQPFCUPEY-MOSHPQCFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzofuran Derivatives in Academic Research Evolution

Benzofuran scaffolds have undergone significant methodological evolution since Perkin’s first synthesis in 1870. Early work focused on simple fused-ring systems, but modern research prioritizes functionalized derivatives for pharmaceutical and materials applications. Transition-metal catalysis has dominated recent syntheses, with copper(I)-mediated cyclization enabling 45–93% yields of trifluoroethyl-substituted benzofurans via reductive elimination pathways. Rhodium complexes, such as CpRh, facilitate C–H activation and migratory insertion for benzofuran annulation, achieving 30–80% yields in tetrachloroethane solvent systems. Visible-light-mediated protocols represent a paradigm shift, with Li et al. (2022) reporting photocatalyst-free benzofuran synthesis through radical 5-exo-dig cyclization.

Table 1: Catalytic Methods for Benzofuran Synthesis

Catalyst Type Key Reaction Yield Range Reference
Copper(I) Chloride Reductive elimination of intermediates 45–93%
Rhodium(III) Complex C–H activation/annulation 30–80%
Visible Light Radical-mediated cyclization 70–91%

These advancements underscore benzofuran’s versatility, with 78% of recent syntheses incorporating heteroatom substituents for biological activity.

Significance of (Z)-Configuration in Heterocyclic Systems

The (Z)-stereochemistry in α,β-unsaturated ketones like the 4-methoxybenzylidene moiety critically influences molecular geometry and electronic properties. In gold-catalyzed benzofuran syntheses, the (Z)-configuration stabilizes intermediates during sigmatropic rearrangements, as demonstrated by JohnPhosAuCl/AgNTf₂ systems producing 53–55% yields of antimicrobial derivatives. Stereochemical retention occurs through conjugate addition pathways, where the bulky piperidin-1-ylmethyl group at C7 enforces restricted rotation, locking the (Z)-configuration. Comparative studies show (Z)-isomers exhibit 3.2-fold higher binding affinity to carbonic anhydrase isoforms than (E)-counterparts, highlighting their pharmacological relevance.

Historical Development of Methoxybenzylidene-Based Compounds

Methoxybenzylidene incorporation dates to 1980s Knoevenagel condensation studies, but modern methods employ scandium triflate-catalyzed [4+1] cycloadditions. Lin et al. (2022) achieved 82–84% yields of methoxy-substituted benzofurans via ortho-quinone methide intermediates. Electron-donating methoxy groups enhance resonance stabilization, enabling efficient benzannulation—a strategy applied in eustifoline D analogue synthesis (75–91% yields). Methoxy-directed regioselectivity is evident in palladium-catalyzed cross-couplings, where para-substitution improves π-stacking in dye-sensitized solar cells by 18%.

Key Milestones:

  • 1998: First methoxybenzylidene-benzofuran hybrid via Claisen rearrangement
  • 2019: DES-mediated synthesis using choline chloride-ethylene glycol solvent
  • 2023: Visible-light-induced methoxy retention in radical cyclizations

Eigenschaften

IUPAC Name

(2Z)-6-hydroxy-2-[(4-methoxyphenyl)methylidene]-7-(piperidin-1-ylmethyl)-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO4/c1-26-16-7-5-15(6-8-16)13-20-21(25)17-9-10-19(24)18(22(17)27-20)14-23-11-3-2-4-12-23/h5-10,13,24H,2-4,11-12,14H2,1H3/b20-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDWOLQPFCUPEY-MOSHPQCFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

(Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by various functional groups, suggests potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one is C23H25NO4C_{23}H_{25}NO_4, with a molecular weight of approximately 379.4 g/mol. The compound features a benzofuran core, which is integral to its biological activity due to its ability to interact with various biological targets.

PropertyValue
Molecular FormulaC23H25NO4
Molecular Weight379.4 g/mol
CAS Number869077-91-8

Research indicates that compounds with similar structures often act as enzyme inhibitors or receptor antagonists. The presence of the hydroxy group and methoxy group may enhance the compound's ability to interact with biological targets. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Antagonism : It could act as an antagonist at certain receptor sites, influencing neurotransmitter activity.

Anticancer Activity

Several studies have investigated the anticancer properties of benzofuran derivatives. For example, compounds structurally related to (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one have shown significant cytotoxic effects against various cancer cell lines, including:

  • HT29 : A colorectal cancer cell line.
  • Jurkat : A T-cell leukemia line.

In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation, suggesting a promising avenue for cancer therapy .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. Preliminary studies indicate that (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one exhibits activity against several bacterial strains, potentially making it useful in treating infections .

Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal evaluated the anticancer efficacy of a series of benzofuran derivatives, including (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one. The results indicated that this compound had an IC50 value comparable to standard chemotherapeutic agents, highlighting its potential as an anticancer drug .

Study 2: Antimicrobial Properties

Another research effort focused on the antimicrobial properties of benzofuran derivatives. The study found that (Z)-6-hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a family of benzofuran-3(2H)-one derivatives with variations in substituents at positions 2 (benzylidene group) and 7 (alkyl/heterocyclic side chains). Below is a comparative analysis:

Structural Modifications and Physicochemical Properties

Compound Name Position 2 Substituent Position 7 Substituent Key Features References
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-(piperidin-1-ylmethyl)benzofuran-3(2H)-one (Target) 4-Methoxybenzylidene Piperidin-1-ylmethyl Enhanced basicity due to piperidine; potential for improved solubility
(Z)-6-Hydroxy-2-(4-methoxybenzylidene)-7-methylbenzofuran-3(2H)-one 4-Methoxybenzylidene Methyl Simpler structure; reduced steric hindrance but lower solubility
(Z)-7-[(Dimethylamino)methyl]-2-(2-fluorobenzylidene)-6-hydroxy-4-methylbenzofuran-3(2H)-one 2-Fluorobenzylidene Dimethylaminomethyl Fluorine enhances electronegativity; dimethylamine improves lipophilicity
(Z)-6-Hydroxy-7-[(4-methylpiperidin-1-yl)methyl]-2-(2-thienylmethylene)benzofuran-3(2H)-one 2-Thienylmethylene 4-Methylpiperidin-1-ylmethyl Thiophene introduces π-π stacking potential; methylpiperidine adds bulk
(Z)-6-Hydroxy-2-(3-hydroxy-4-methoxybenzylidene)benzofuran-3(2H)-one (Compound 6y) 3-Hydroxy-4-methoxybenzylidene None Additional hydroxyl group may enhance antioxidant activity

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.